molecular formula C6ClF7 B14548344 3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene CAS No. 61807-07-6

3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene

Cat. No.: B14548344
CAS No.: 61807-07-6
M. Wt: 240.50 g/mol
InChI Key: WJAYJVIAEBUHEI-UHFFFAOYSA-N
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Description

3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is a unique organofluorine compound characterized by its seven fluorine atoms and one chlorine atom attached to a cyclohexa-1,4-diene ring. This compound is notable for its high degree of fluorination, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene typically involves the fluorination of cyclohexa-1,4-diene derivatives. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions to ensure selective fluorination at the desired positions. The reaction is often carried out in the presence of a catalyst such as cobalt trifluoride (CoF3) to facilitate the fluorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by selective fluorination using specialized fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bonds in the cyclohexa-1,4-diene ring can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form partially hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides are commonly used for substitution reactions.

    Electrophiles: Halogens, hydrogen halides, and other electrophilic species are used for addition reactions.

    Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of a catalyst is used for reduction reactions.

Major Products Formed

    Substitution Products: Amino or thio derivatives of the original compound.

    Addition Products: Halogenated or hydrogenated derivatives.

    Oxidation Products: Epoxides and other oxygenated derivatives.

Scientific Research Applications

3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the compound’s reactivity and stability. The pathways involved in its reactions are influenced by the electronic effects of the fluorine atoms, which can stabilize or destabilize intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexafluorocyclohexa-1,4-diene: Lacks the chlorine atom, resulting in different reactivity and properties.

    3-Chloro-1,2,3,4,5,6-hexafluorocyclohexene: Contains a saturated ring, leading to different chemical behavior.

    1,2,3,4,5,6,6-Heptafluorocyclohexa-1,4-diene: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

3-Chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for specific synthetic and industrial applications.

Properties

CAS No.

61807-07-6

Molecular Formula

C6ClF7

Molecular Weight

240.50 g/mol

IUPAC Name

3-chloro-1,2,3,4,5,6,6-heptafluorocyclohexa-1,4-diene

InChI

InChI=1S/C6ClF7/c7-5(12)1(8)3(10)6(13,14)4(11)2(5)9

InChI Key

WJAYJVIAEBUHEI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C(C1(F)F)F)F)(F)Cl)F)F

Origin of Product

United States

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